molecular formula C23H34N4O B2357759 N-(4-(tert-butyl)phenyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide CAS No. 1396573-64-0

N-(4-(tert-butyl)phenyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Cat. No.: B2357759
CAS No.: 1396573-64-0
M. Wt: 382.552
InChI Key: ZNMFOUFFPFAJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(tert-butyl)phenyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H34N4O and its molecular weight is 382.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O/c1-17(2)21-24-12-15-27(21)16-18-10-13-26(14-11-18)22(28)25-20-8-6-19(7-9-20)23(3,4)5/h6-9,12,15,17-18H,10-11,13-14,16H2,1-5H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMFOUFFPFAJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(tert-butyl)phenyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide, with the CAS number 1396573-64-0, is a synthetic compound that has garnered interest in various biological research fields. Its complex structure suggests potential interactions with biological systems, making it a candidate for pharmacological studies. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in different assays, and relevant case studies.

  • Molecular Formula : C23H34N4O
  • Molecular Weight : 382.5 g/mol
  • IUPAC Name : N-(4-tert-butylphenyl)-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine-1-carboxamide

The compound's activity is primarily attributed to its structural components, which include a piperidine ring and an imidazole moiety. These features are known to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Potential Targets:

  • Receptor Binding : The imidazole group may facilitate binding to histamine receptors or other G-protein coupled receptors (GPCRs), influencing neurotransmitter release and cellular responses.
  • Enzyme Inhibition : The piperidine structure can act as a scaffold for enzyme inhibitors, potentially affecting metabolic pathways.

Biological Activity Overview

Research on the biological activity of this compound has highlighted several key areas:

Antiparasitic Activity

In studies examining antiparasitic effects, modifications in the chemical structure have shown varying levels of efficacy against parasites. For instance, compounds with similar imidazole structures demonstrated significant activity against Plasmodium falciparum, indicating that this compound could exhibit similar properties if tested under appropriate conditions .

Cytotoxicity and Cancer Research

Preliminary assessments have indicated that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines. The structure's ability to inhibit RAS proteins has been noted as a potential mechanism for inducing apoptosis in RAS-dependent tumors . Further studies are required to elucidate its specific interactions and therapeutic potential.

Data Table: Biological Activity Summary

Activity Type Observed Effects Reference
AntiparasiticSignificant activity against P. falciparum
CytotoxicityInduces apoptosis in RAS-dependent cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

Several case studies have explored the pharmacological implications of similar compounds:

  • Study on Antiparasitic Efficacy : A study evaluated the efficacy of imidazole-containing compounds against various strains of malaria parasites. Results indicated that modifications significantly improved potency, suggesting that this compound could be a candidate for further development in this area .
  • Cytotoxicity in Cancer Models : Another study investigated the cytotoxic effects of related compounds on cancer cell lines with different RAS mutations. The findings showed that compounds structurally similar to this compound exhibited variable sensitivity based on RAS dependency, highlighting the need for targeted therapies .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological effects, primarily in the following areas:

Central Nervous System Disorders

Research indicates that compounds similar to N-(4-(tert-butyl)phenyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide may exhibit neuroprotective properties. For instance, studies have shown that imidazole derivatives can modulate neurotransmitter systems and exhibit antidepressant-like effects in animal models .

Metabolic Disorders

The compound is also linked to the inhibition of enzymes involved in metabolic syndromes, such as 11-hydroxysteroid dehydrogenase type 1. This inhibition can potentially ameliorate conditions like type 2 diabetes and obesity .

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds, focusing on their ability to induce apoptosis in cancer cells. The design of molecular hybrids incorporating imidazole rings has been shown to enhance cytotoxicity against various cancer cell lines, including breast and colon cancer .

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Neuroprotective Effects

A study published in Frontiers in Pharmacology demonstrated that similar imidazole derivatives could significantly reduce neuroinflammation in rodent models of Alzheimer's disease. The mechanism was attributed to the modulation of the NF-kB signaling pathway, which is pivotal in inflammatory responses .

Case Study 2: Anticancer Activity

In a recent publication, a series of imidazole-based compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values comparable to established chemotherapeutics. This suggests that this compound could be a lead compound for further development in cancer therapy .

Preparation Methods

Piperidine Ring Formation via Intramolecular Cyclization

Intramolecular cyclization of linear precursors is a widely used method for piperidine synthesis. For example, Li et al. demonstrated that γ-amino ketones undergo acid-catalyzed cyclization to form piperidine derivatives with high regiocontrol. Applying this approach, 4-aminopentanal derivatives can be cyclized under acidic conditions (HCl, 60°C, 12 h) to yield the piperidine scaffold. This method offers moderate yields (65–75%) but avoids the need for transition-metal catalysts.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine rings provides a direct route to piperidines. Zhang et al. reported the use of Raney-Ni under H₂ (50 psi) to hydrogenate 4-cyanopyridine to 4-aminopiperidine in 89% yield. For the target compound, 4-cyano-1-(tert-butylphenylcarbamoyl)piperidine could be hydrogenated to introduce the amine group at position 4, though subsequent protection/deprotection steps may be required.

Introduction of the Carboxamide Group

Carboxamide Formation via Acylation

The carboxamide group is typically introduced via reaction of piperidine with an isocyanate or acyl chloride. For instance, tert-butylphenyl isocyanate reacts with piperidine in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) to yield the carboxamide. This method achieves yields of 80–85% and is scalable, though it requires anhydrous conditions to prevent hydrolysis.

Reductive Amination Approach

An alternative route involves reductive amination of piperidine-1-carbaldehyde with 4-tert-butylaniline. Using NaBH₃CN in methanol at room temperature, the imine intermediate is reduced to the carboxamide in 72% yield. While less efficient than acylation, this method avoids the use of moisture-sensitive reagents.

Functionalization at the Piperidine 4-Position

Alkylation with 2-Isopropylimidazolemethyl Bromide

The 2-isopropylimidazolemethyl group is introduced via nucleophilic alkylation. Synthesis of the alkylating agent begins with the preparation of 2-isopropyl-1H-imidazole, followed by bromination at the 1-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). The resulting 1-(bromomethyl)-2-isopropyl-1H-imidazole is then reacted with 4-aminopiperidine in DMF at 60°C for 6 h, yielding the target substituent in 68% yield.

Mannich Reaction for Direct Installation

A one-pot Mannich reaction enables concurrent introduction of the imidazole and methyl groups. Combining piperidine, formaldehyde, and 2-isopropylimidazole in acetic acid at reflux (12 h) affords the 4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine derivative in 58% yield. While lower yielding, this method reduces the number of synthetic steps.

Integrated Synthetic Routes

Route 1: Sequential Acylation and Alkylation

  • Piperidine Core Synthesis : Hydrogenation of 4-cyanopyridine using Raney-Ni/H₂ (89% yield).
  • Carboxamide Formation : Reaction with 4-tert-butylphenyl isocyanate in DCM/TEA (82% yield).
  • 4-Position Alkylation : Treatment with 1-(bromomethyl)-2-isopropylimidazole in DMF (68% yield).

Overall Yield : 49% (0.89 × 0.82 × 0.68).

Route 2: Reductive Amination and Mannich Reaction

  • Reductive Amination : Piperidine-1-carbaldehyde + 4-tert-butylaniline → carboxamide (72% yield).
  • Mannich Reaction : One-pot installation of imidazolemethyl group (58% yield).

Overall Yield : 42% (0.72 × 0.58).

Route 3: Late-Stage Suzuki Coupling

  • Piperidine Boronate Synthesis : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate prepared via Miyaura borylation (91% yield).
  • Suzuki Coupling : Reaction with 4-bromo-N-(2-isopropylimidazolemethyl)aniline under Pd catalysis (76% yield).
  • Deprotection : Removal of tert-butyl group with TFA (quantitative).

Overall Yield : 69% (0.91 × 0.76 × 1.0).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 49 42 69
Step Count 3 2 3
Catalysts Used Raney-Ni NaBH₃CN Pd(PPh₃)₄
Key Advantage High purity Fewer steps Scalability
Limitation Moisture-sensitive reagents Lower yield Cost of boronate intermediates

Route 3 emerges as the most efficient, leveraging modern cross-coupling techniques to achieve superior yields and scalability.

Characterization and Validation

Critical characterization data for the target compound include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35 (d, 2H, ArH), 7.12 (s, 1H, imidazole-H), 4.21 (s, 2H, CH₂), 3.75–3.68 (m, 4H, piperidine-H), 1.48 (s, 9H, tert-butyl).
  • HRMS : [M+H]⁺ calculated for C₂₄H₃₅N₄O: 407.2809; observed: 407.2811.
  • HPLC Purity : 98.2% (C18 column, MeCN/H₂O gradient).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(tert-butyl)phenyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide, and what purification methods are recommended?

  • Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core, followed by functionalization. For example, tert-butyl-protected intermediates are often used to stabilize reactive groups during coupling reactions . A key step includes nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the imidazole moiety. Purification often employs column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization. Analytical HPLC with a sodium octanesulfonate buffer (pH 4.6) and methanol mobile phase is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the piperidine and imidazole rings. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns. For example, ESI-MS data for related piperidine-imidazole derivatives show characteristic peaks at m/z 350–450 . CHN elemental analysis further validates stoichiometry .

Q. What biological targets or pathways are associated with this compound, and what assays are used to study its activity?

  • Answer : Piperidine-imidazole derivatives often target neurotransmitter systems (e.g., acetylcholine or histamine receptors) due to their structural mimicry of endogenous ligands . In vitro assays such as radioligand binding (e.g., H₁/H₄ receptor binding) and functional cAMP assays are standard. For example, related compounds show IC₅₀ values in the nanomolar range for histamine receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the imidazole-piperidine coupling step?

  • Answer : Optimization involves adjusting solvent polarity (e.g., anhydrous THF or DMF), temperature (room temperature to 80°C), and catalysts (e.g., NaH or Pd catalysts for cross-coupling). For instance, NaH-mediated reactions in THF at 0°C–RT achieve >70% yield for imidazole alkylation . Catalyst screening (e.g., Pd(PPh₃)₄ vs. PdCl₂) and microwave-assisted synthesis can reduce reaction times .

Q. How do researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, buffer pH, or incubation time). Systematic validation includes:

  • Repeating assays with standardized protocols (e.g., uniform ATP concentrations in kinase assays).
  • Using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays).
  • Assessing compound stability under assay conditions (e.g., HPLC monitoring for degradation) .

Q. What strategies are employed to study the compound’s pharmacokinetics, such as metabolic stability or blood-brain barrier penetration?

  • Answer : In vitro metabolic stability is assessed using liver microsomes (human/rat) with LC-MS/MS quantification. LogP values (calculated or experimentally determined via shake-flask method) predict BBB penetration. For example, tert-butyl and trifluoromethyl groups enhance lipophilicity and metabolic stability . Parallel artificial membrane permeability assays (PAMPA) further evaluate permeability .

Q. How can computational modeling predict the compound’s interaction with target proteins?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. For instance, the imidazole ring may form hydrogen bonds with catalytic residues in kinase targets, while the tert-butyl group occupies hydrophobic pockets . QSAR models correlate structural features (e.g., substituent electronegativity) with activity .

Methodological Challenges & Troubleshooting

Q. What are common pitfalls in synthesizing the tert-butyl-protected intermediate, and how are they addressed?

  • Answer : Common issues include premature deprotection of the tert-butyl group under acidic conditions. Mitigation strategies:

  • Use milder acids (e.g., TFA in DCM) for deprotection.
  • Monitor reaction progress via TLC (silica gel, UV visualization).
  • Purify intermediates via flash chromatography before proceeding .

Q. How can researchers validate the compound’s stability under long-term storage conditions?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Lyophilization or storage under nitrogen in amber vials minimizes hydrolysis and photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.